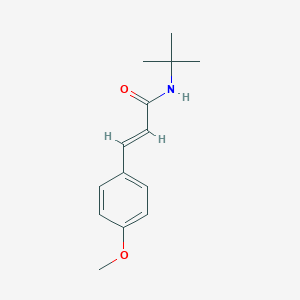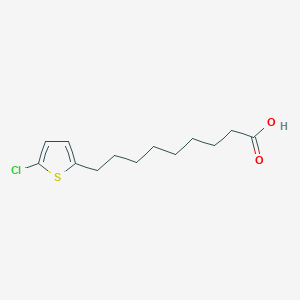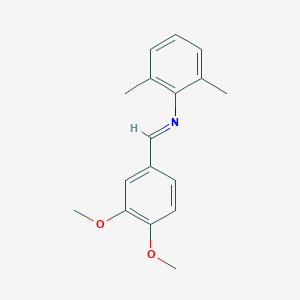![molecular formula C22H15FN2OS B412085 5-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE](/img/structure/B412085.png)
5-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE: is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring substituted with a fluorophenyl group, a phenyl group, and a phenylimino group. The compound has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE typically involves the condensation of 4-fluorobenzaldehyde with thiosemicarbazide, followed by cyclization with phenyl isothiocyanate. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, under reflux conditions. The final product is obtained after purification through recrystallization or chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the imino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where nucleophiles like amines or thiols can replace the fluorine atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; typically in anhydrous solvents.
Substitution: Amines, thiols; often in the presence of a catalyst or under reflux conditions.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of heterocyclic compounds with potential biological activity.
Biology: In biological research, 5-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE has been studied for its potential antimicrobial, antifungal, and anticancer properties. It is often used in assays to evaluate its efficacy against various pathogens and cancer cell lines.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an anti-inflammatory and analgesic agent. Its unique structure allows it to interact with specific biological targets, making it a candidate for drug development.
Industry: In the industrial sector, the compound may be used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 5-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity. For example, its potential antimicrobial activity may be due to its ability to inhibit key enzymes involved in bacterial cell wall synthesis. Similarly, its anticancer properties could be attributed to its interaction with cellular pathways that regulate cell proliferation and apoptosis.
Comparison with Similar Compounds
- (5Z)-5-[(4-chlorophenyl)methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one
- (5Z)-5-[(4-bromophenyl)methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one
- (5Z)-5-[(4-methylphenyl)methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one
Comparison: Compared to its analogs, 5-[(Z)-1-(4-FLUOROPHENYL)METHYLIDENE]-3-PHENYL-2-(PHENYLIMINO)-1,3-THIAZOLAN-4-ONE is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine’s high electronegativity and small size can enhance the compound’s ability to interact with biological targets, potentially increasing its efficacy as a therapeutic agent.
Properties
Molecular Formula |
C22H15FN2OS |
|---|---|
Molecular Weight |
374.4g/mol |
IUPAC Name |
(5Z)-5-[(4-fluorophenyl)methylidene]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H15FN2OS/c23-17-13-11-16(12-14-17)15-20-21(26)25(19-9-5-2-6-10-19)22(27-20)24-18-7-3-1-4-8-18/h1-15H/b20-15-,24-22? |
InChI Key |
TYTGDSMNTJULHF-OIBHPTRJSA-N |
SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)F)S2)C4=CC=CC=C4 |
Isomeric SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(C=C3)F)/S2)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(C=C3)F)S2)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


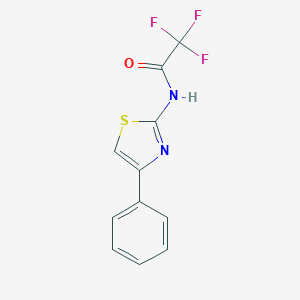
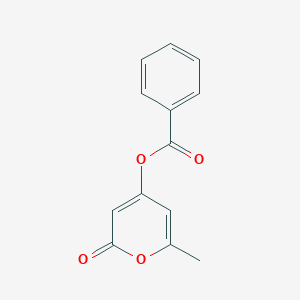
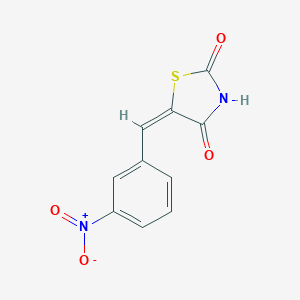
![4-[4-(dimethylamino)benzylidene]-3-methyl-5(4H)-isoxazolone](/img/structure/B412013.png)
![6-formyl-N-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B412014.png)
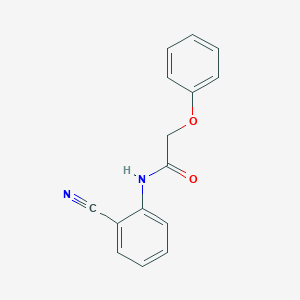

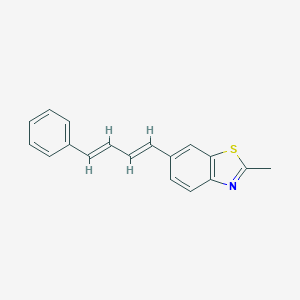
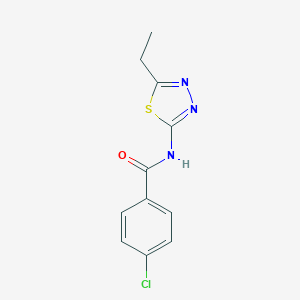
![2-Naphthalenol, 1-[(5-methyl-1H-pyrazol-3-yl)azo]-](/img/structure/B412023.png)
